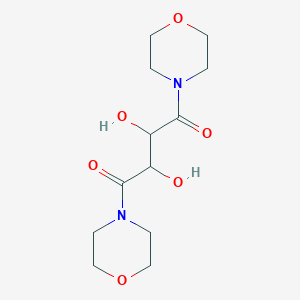
1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol, also known as DMDD, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying protein-protein interactions. DMDD is a small molecule that can selectively crosslink proteins, allowing researchers to investigate the structure and function of protein complexes.
Scientific Research Applications
1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol has a wide range of applications in scientific research, particularly in the field of protein-protein interactions. 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol can be used to selectively crosslink proteins, allowing researchers to investigate the structure and function of protein complexes. This can provide insights into the mechanisms of biological processes and aid in the development of new drugs and therapies.
Mechanism of Action
1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol works by selectively crosslinking proteins through the formation of a covalent bond between lysine and aspartic acid residues. This crosslinking can stabilize protein complexes and prevent their dissociation, allowing researchers to study the interactions between proteins in their native state.
Biochemical and Physiological Effects:
1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it a useful tool for studying protein-protein interactions. However, 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol can also cause toxicity in cells at high concentrations, which must be taken into consideration when designing experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol is its ability to selectively crosslink proteins, allowing researchers to study protein complexes in their native state. Additionally, 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol is relatively easy to synthesize and purify, making it accessible to researchers. However, 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol can also cause toxicity in cells at high concentrations, and its effects on protein function may not be fully understood.
Future Directions
There are many potential directions for future research on 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol. One area of interest is the development of new methods for using 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol to study protein-protein interactions. Additionally, researchers may investigate the effects of 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol on different types of proteins and cells, and explore its potential as a therapeutic agent. Finally, further studies may be conducted to better understand the mechanism of action of 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol and its effects on protein function.
Conclusion:
In conclusion, 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol is a useful tool for studying protein-protein interactions in scientific research. Its ability to selectively crosslink proteins allows researchers to investigate the structure and function of protein complexes, providing insights into the mechanisms of biological processes and aiding in the development of new drugs and therapies. While 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol has some limitations and potential toxicity concerns, there are many potential directions for future research on this compound.
Synthesis Methods
1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol can be synthesized through a multistep process involving the condensation of morpholine with diethyl oxalate, followed by the addition of sodium methoxide and acetic anhydride. The resulting product is then purified through recrystallization to obtain 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol in high yield and purity.
properties
IUPAC Name |
2,3-dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6/c15-9(11(17)13-1-5-19-6-2-13)10(16)12(18)14-3-7-20-8-4-14/h9-10,15-16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTWKYUSPAGIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C(C(=O)N2CCOCC2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5464152.png)
![N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-2-propylpentanamide](/img/structure/B5464158.png)
![3-(4-bromophenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5464175.png)
![5-[(4-acetylphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5464177.png)
![1-(diphenylmethyl)-4-{[1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B5464181.png)
![1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5464187.png)
![2-{[(3,4-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5464191.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5464194.png)

![N-methyl-1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5464204.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5464217.png)
![2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis[N-(tert-butyl)acetamide]](/img/structure/B5464223.png)
![7-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5464226.png)
![2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5464228.png)